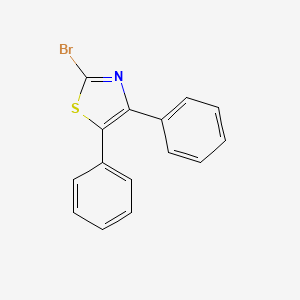![molecular formula C15H21BrO3 B14287129 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one CAS No. 137608-55-0](/img/structure/B14287129.png)
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a 2-bromo-3-methoxy-3-methylbutoxy group and a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one can be achieved through a multi-step process involving the following key steps:
Etherification: The formation of the butoxy group through an etherification reaction.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and attacks electrophiles, forming intermediates that lead to the final products.
Comparison with Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-4’-methoxyacetophenone
- 4-Methoxyphenacyl bromide
Uniqueness: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
137608-55-0 |
|---|---|
Molecular Formula |
C15H21BrO3 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
1-[4-(2-bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21BrO3/c1-5-13(17)11-6-8-12(9-7-11)19-10-14(16)15(2,3)18-4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
YKZMJBWESPNWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(C(C)(C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


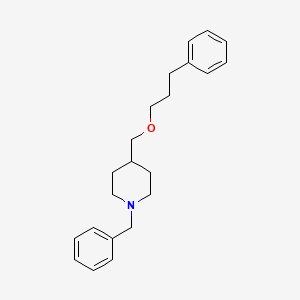
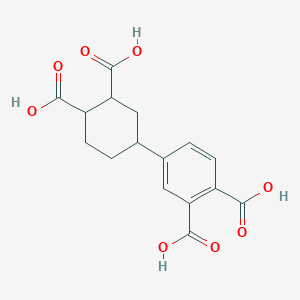

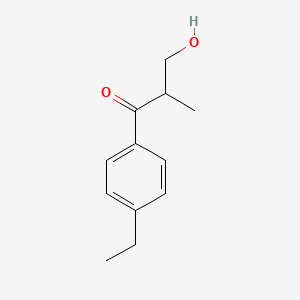
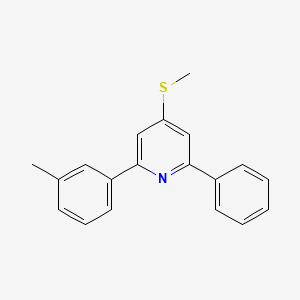
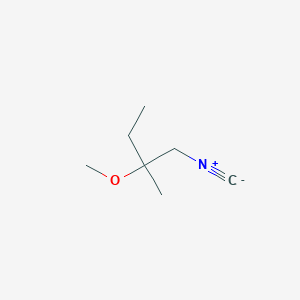

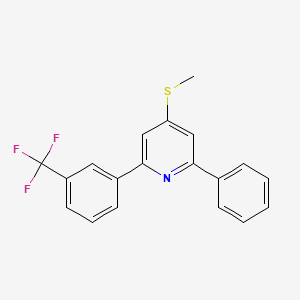

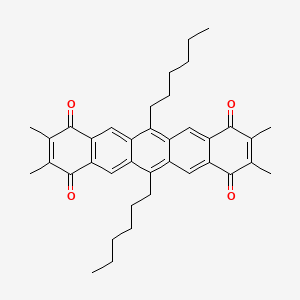
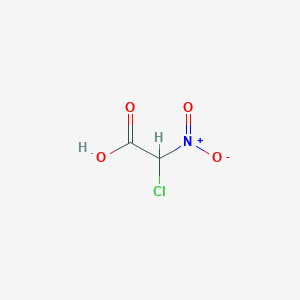
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

